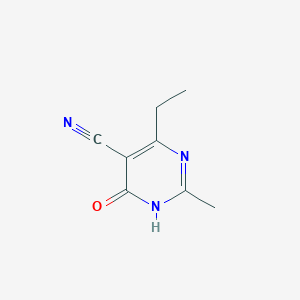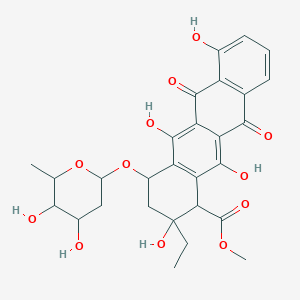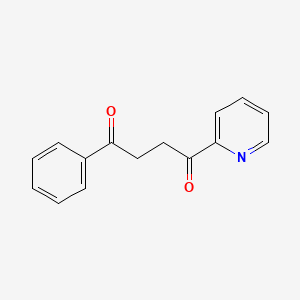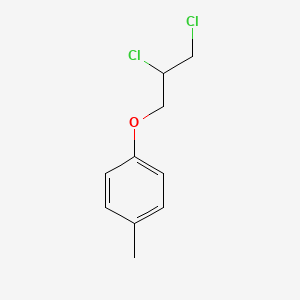
2-Chloro-5-ethoxy-3-(propan-2-yl)-2,3-dihydro-1,3,2-oxazaphosphole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-5-ethoxy-3-(propan-2-yl)-2,3-dihydro-1,3,2-oxazaphosphole is a chemical compound that belongs to the class of oxazaphospholes These compounds are characterized by a five-membered ring containing oxygen, nitrogen, and phosphorus atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-ethoxy-3-(propan-2-yl)-2,3-dihydro-1,3,2-oxazaphosphole typically involves the reaction of appropriate starting materials under controlled conditions. One possible route could involve the reaction of a chloroalkylphosphine with an ethoxyamine derivative, followed by cyclization to form the oxazaphosphole ring. The reaction conditions may include specific solvents, temperatures, and catalysts to optimize yield and purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This could include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and safety in large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-5-ethoxy-3-(propan-2-yl)-2,3-dihydro-1,3,2-oxazaphosphole can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form phosphine oxides or other oxidized derivatives.
Reduction: Reduction reactions could lead to the formation of phosphines or other reduced species.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Common reagents for these reactions may include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions would vary depending on the desired transformation, including temperature, solvent, and catalyst choices.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield phosphine oxides, while substitution reactions could produce a variety of substituted oxazaphospholes.
Applications De Recherche Scientifique
2-Chloro-5-ethoxy-3-(propan-2-yl)-2,3-dihydro-1,3,2-oxazaphosphole may have applications in several scientific research areas, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or reagent in biochemical studies.
Medicine: Investigation of its pharmacological properties and potential therapeutic uses.
Industry: Use in the development of new materials or as a catalyst in chemical processes.
Mécanisme D'action
The mechanism of action of 2-Chloro-5-ethoxy-3-(propan-2-yl)-2,3-dihydro-1,3,2-oxazaphosphole would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to changes in biological activity. Detailed studies would be required to elucidate the exact pathways and molecular targets involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 2-Chloro-5-ethoxy-3-(propan-2-yl)-2,3-dihydro-1,3,2-oxazaphosphole may include other oxazaphospholes with different substituents, such as:
- 2-Chloro-5-methoxy-3-(propan-2-yl)-2,3-dihydro-1,3,2-oxazaphosphole
- 2-Chloro-5-ethoxy-3-(methyl)-2,3-dihydro-1,3,2-oxazaphosphole
Uniqueness
The uniqueness of this compound lies in its specific substituents, which can influence its chemical reactivity, physical properties, and potential applications. Comparing its properties with those of similar compounds can provide insights into its unique characteristics and potential advantages.
Propriétés
Numéro CAS |
63696-09-3 |
|---|---|
Formule moléculaire |
C7H13ClNO2P |
Poids moléculaire |
209.61 g/mol |
Nom IUPAC |
2-chloro-5-ethoxy-3-propan-2-yl-1,3,2-oxazaphosphole |
InChI |
InChI=1S/C7H13ClNO2P/c1-4-10-7-5-9(6(2)3)12(8)11-7/h5-6H,4H2,1-3H3 |
Clé InChI |
LROTVLRBOFJEDT-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CN(P(O1)Cl)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![9-Ethyl-9-azabicyclo[6.1.0]non-4-ene](/img/structure/B14490486.png)


![(2-Methylphenyl)[4-(methylsulfanyl)phenyl]methanone](/img/structure/B14490502.png)

![5-[(1-Hydroxy-3-phenylpropyl)amino]-3H-1,2,4-dithiazole-3-thione](/img/structure/B14490511.png)




